Epertinib hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

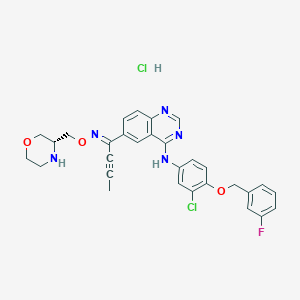

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27ClFN5O3.ClH/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20;/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36);1H/b37-27+;/t24-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWJPQQXBPWOOA-PLXRJBJVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C/C(=N\OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28Cl2FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Epertinib Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epertinib hydrochloride (S-22611) is a potent, orally active, and reversible small-molecule tyrosine kinase inhibitor (TKI).[1] It selectively targets multiple members of the ErbB family of receptor tyrosine kinases, which are crucial regulators of cell growth, differentiation, and survival. Dysregulation of these signaling pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and the experimental basis for these findings.

Core Mechanism of Action: Inhibition of ErbB Family Kinases

This compound exerts its anti-tumor effects by competitively inhibiting the adenosine (B11128) triphosphate (ATP) binding sites in the intracellular kinase domains of the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Human Epidermal Growth Factor Receptor 4 (HER4).[1][2] This reversible inhibition prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the initiation of downstream signaling cascades that drive tumor cell proliferation and survival.

Quantitative Inhibition Data

The inhibitory potency of Epertinib has been quantified in various preclinical studies. The following tables summarize the key in vitro and in vivo efficacy data.

Table 1: In Vitro Kinase Inhibitory Activity of Epertinib [1][2]

| Target | IC₅₀ (nmol/L) |

| EGFR | 1.48 |

| HER2 | 7.15 |

| HER4 | 2.49 |

Table 2: In Vitro Cellular Activity of Epertinib [1][2]

| Cell Line | Cancer Type | Key Target(s) | IC₅₀ (nmol/L) |

| NCI-N87 | Gastric Cancer | HER2 | 8.3 |

| BT-474 | Breast Cancer | HER2 | 9.9 |

| MDA-MB-361 | Breast Cancer | HER2 | 26.5 |

| A431 | Epidermoid Carcinoma | EGFR | 53.3 |

| Calu-3 | Lung Adenocarcinoma | EGFR/HER2 | 241.5 |

Table 3: In Vivo Antitumor Activity of Epertinib in Xenograft Models [1]

| Xenograft Model | Cancer Type | Target | Administration | ED₅₀ (mg/kg) |

| NCI-N87 | Gastric Cancer | HER2 | Oral, daily | 10.2 |

| MDA-MB-361 | Breast Cancer | HER2 | Oral, daily | 24.1 |

| A431 | Epidermoid Carcinoma | EGFR | Oral, daily | 26.5 |

Impact on Downstream Signaling Pathways

By inhibiting EGFR and HER2, Epertinib effectively disrupts multiple downstream signaling pathways critical for tumor progression. The primary pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. There is also evidence suggesting an impact on the JAK/STAT signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is a central regulator of cell proliferation. Inhibition of EGFR/HER2 by Epertinib prevents the recruitment of adaptor proteins like Grb2 and Shc, which in turn blocks the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK. This leads to cell cycle arrest and reduced proliferation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a major driver of cell survival and resistance to apoptosis. Epertinib's blockade of EGFR/HER2 activation prevents the recruitment and activation of PI3K, which in turn inhibits the phosphorylation of Akt. This leads to increased apoptosis and reduced cell survival.

References

Epertinib Hydrochloride: A Technical Guide to its Signaling Pathway and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epertinib (B607340) hydrochloride (S-222611) is a potent, orally active, and reversible small molecule inhibitor targeting the tyrosine kinase domains of the Epidermal Growth Factor Receptor (EGFR/HER1), Human Epidermal Growth Factor Receptor 2 (HER2), and Human Epidermal Growth Factor Receptor 4 (HER4).[1][2][3] Dysregulation of the EGFR and HER2 signaling pathways is a well-established driver in the pathogenesis of various solid tumors, making them critical targets for therapeutic intervention.[4] Epertinib has demonstrated significant antitumor activity in preclinical models, including those resistant to other therapies and in models of brain metastasis.[1][4] This technical guide provides an in-depth overview of the Epertinib hydrochloride signaling pathway, a compilation of its preclinical quantitative data, and detailed experimental protocols for its evaluation.

Mechanism of Action and Signaling Pathway

Epertinib exerts its therapeutic effect by competitively binding to the ATP-binding site within the intracellular kinase domain of EGFR, HER2, and HER4. This reversible inhibition prevents the autophosphorylation of these receptors upon ligand binding and subsequent dimerization, thereby blocking the initiation of downstream signaling cascades. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are crucial for cell proliferation, survival, and differentiation.

By inhibiting EGFR and HER2 phosphorylation, Epertinib effectively attenuates the signals that drive tumor growth and survival.[1] Preclinical studies have shown that Epertinib can inhibit the phosphorylation of EGFR and HER2 in a dose-dependent manner.[1]

References

- 1. Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A phase I/II study of epertinib plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Epertinib Hydrochloride: A Technical Guide to its Target Proteins and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epertinib hydrochloride (S-222611 hydrochloride) is a potent, orally active, and reversible small molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases.[1][2] This technical guide provides an in-depth overview of the target proteins of Epertinib, its mechanism of action, and the experimental methodologies used to elucidate its activity. The information is intended to support researchers and professionals in the fields of oncology and drug development.

Core Target Proteins and In Vitro Potency

Epertinib selectively targets the kinase domains of three key members of the ErbB/HER family: Epidermal Growth Factor Receptor (EGFR/HER1), HER2, and HER4.[3][4] Its inhibitory activity has been quantified through various in vitro assays, demonstrating high potency against these cancer-driving proteins.

Quantitative Inhibitory Activity of Epertinib

The half-maximal inhibitory concentrations (IC50) of Epertinib against its primary targets are summarized in the table below. This data highlights the potent and selective nature of the compound.

| Target Protein | IC50 (nM) | Experimental Context |

| EGFR (HER1) | 1.48 | Enzyme Assay |

| HER2 | 7.15 | Enzyme Assay |

| HER4 | 2.49 | Enzyme Assay |

| EGFR Phosphorylation | 4.5 | NCI-N87 Cells |

| HER2 Phosphorylation | 1.6 | NCI-N87 Cells |

| Cell Proliferation | 26.5 | MDA-MB-361 Cells |

Data compiled from multiple sources.[1][2][5]

Mechanism of Action: Inhibition of HER Family Signaling

Epertinib exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of EGFR, HER2, and HER4. This reversible binding prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.[6]

Visualizing the Epertinib Mechanism of Action

The following diagram illustrates the signaling pathways affected by Epertinib.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of Epertinib are provided below. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of Epertinib on the kinase activity of purified EGFR, HER2, and HER4 enzymes.

Workflow:

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Serially dilute this compound in DMSO to achieve a range of concentrations. Further dilute in the reaction buffer.

-

Prepare solutions of recombinant human EGFR, HER2, or HER4 kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in the reaction buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the diluted Epertinib solutions.

-

Add the kinase solution to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection and Analysis:

-

Measure the kinase activity. A common method is to quantify the amount of ADP produced using a commercial kit that converts ADP to ATP, which is then detected via a luciferase-based luminescent signal.

-

Plot the percentage of kinase inhibition against the logarithm of the Epertinib concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cellular Phosphorylation Assay

This assay measures the ability of Epertinib to inhibit the phosphorylation of EGFR and HER2 within a cellular context.

Workflow:

Methodology:

-

Cell Culture and Treatment:

-

Culture NCI-N87 human gastric carcinoma cells in appropriate media and conditions until they reach approximately 80-90% confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated EGFR (pEGFR), phosphorylated HER2 (pHER2), total EGFR, and total HER2. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

-

Calculate the percentage of inhibition of phosphorylation for each Epertinib concentration relative to the vehicle control.

-

Cell Proliferation Assay

This assay assesses the effect of Epertinib on the growth and viability of cancer cells.

Workflow:

Methodology:

-

Cell Seeding and Treatment:

-

Seed MDA-MB-361 human breast cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or a vehicle control.

-

-

Incubation:

-

Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) under standard cell culture conditions.

-

-

Viability Assessment:

-

Add a cell viability reagent to each well. Common reagents include:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow tetrazolium salt is reduced by metabolically active cells to a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured.

-

Resazurin: This blue dye is reduced by viable cells to the fluorescent pink resorufin. Fluorescence is measured to determine cell viability.

-

-

Incubate for the time recommended by the reagent manufacturer (typically 2-4 hours).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance or fluorescence using a microplate reader.

-

Subtract the background reading from a blank well (media only).

-

Calculate the percentage of cell viability for each Epertinib concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the Epertinib concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a potent and selective inhibitor of EGFR, HER2, and HER4, key drivers in various cancers. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview of its mechanism of action and preclinical characterization. This information serves as a valuable resource for researchers and clinicians working to advance cancer therapeutics.

References

- 1. Targeting downstream effectors of epidermal growth factor receptor/HER2 in breast cancer with either farnesyltransferase inhibitors or mTOR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are HER4 agonists and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Activation and Inhibition of the HER4/ErbB4 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Epertinib Hydrochloride: A Technical Guide for Researchers

For research use only. Not for human or veterinary use.

Epertinib hydrochloride, also known as S-22611 hydrochloride, is a potent, orally active, and reversible small molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases, specifically targeting EGFR (HER1), HER2, and HER4.[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for use by researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is the hydrochloride salt of Epertinib. The presence of the hydrochloride salt form typically enhances water solubility and stability compared to the free base.[2]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (R,Z)-1-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)but-2-yn-1-one O-morpholin-3-ylmethyl oxime hydrochloride[1] |

| Synonyms | Epertinib HCl, S-22611, S22611, S 22611, NSC804521, NSC 804521, NSC-804521[1] |

| CAS Number | 2071195-74-7[1] |

| Molecular Formula | C₃₀H₂₈Cl₂FN₅O₃[1] |

| Molecular Weight | 596.48 g/mol [1] |

| SMILES String | CC#C/C(C1=CC2=C(NC3=CC=C(OCC4=CC=CC(F)=C4)C(Cl)=C3)N=CN=C2C=C1)=N\OC[C@@H]5NCCOC5.Cl |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO. Water solubility is enhanced compared to the free base.[1][2] | |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[1] | |

| Stability | Stable for over 3 years if stored properly.[1] |

Mechanism of Action

This compound is a selective inhibitor of the tyrosine kinase activity of EGFR, HER2, and HER4.[1] By binding to the ATP-binding site of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways. This inhibition ultimately leads to reduced cell proliferation and induction of apoptosis in cancer cells that overexpress these receptors.

Kinase Inhibitory Activity

The inhibitory activity of Epertinib has been quantified against several kinases and in cellular assays:

| Target | IC₅₀ (nM) | Assay Type |

| EGFR | 1.48 | Enzyme Assay[2] |

| HER2 | 7.15 | Enzyme Assay[2] |

| HER4 | 2.49 | Enzyme Assay[2] |

| EGFR (cellular phosphorylation) | 4.5 | NCI-N87 cells |

| HER2 (cellular phosphorylation) | 1.6 | NCI-N87 cells |

Signaling Pathway

Epertinib targets the initial steps of the HER family signaling cascade. The diagram below illustrates the simplified signaling pathway and the point of inhibition by Epertinib.

Experimental Protocols

The following are representative protocols for evaluating the activity of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to determine the IC₅₀ of Epertinib against purified EGFR, HER2, or HER4 kinases.

Workflow:

Materials:

-

Recombinant human EGFR, HER2, or HER4 enzyme

-

Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

-

This compound

-

DMSO (for dissolving Epertinib)

-

Microplate (e.g., 96-well or 384-well)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader

Procedure:

-

Dissolve this compound in DMSO to prepare a stock solution.

-

Perform serial dilutions of the Epertinib stock solution in kinase reaction buffer.

-

In a microplate, add the kinase, substrate, and ATP to each well.

-

Add the diluted Epertinib solutions to the appropriate wells. Include a DMSO-only control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

-

Calculate the percent inhibition for each Epertinib concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the Epertinib concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Phosphorylation Assay (Western Blot)

This protocol is used to assess the inhibitory effect of Epertinib on the phosphorylation of EGFR and HER2 in a cellular context.

Procedure:

-

Culture cancer cells known to overexpress EGFR and/or HER2 (e.g., NCI-N87) to sub-confluency.

-

Treat the cells with various concentrations of this compound for a specified duration.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of EGFR and HER2, as well as antibodies for the total forms of these proteins.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition.

Preclinical Antitumor Activity

In preclinical studies, Epertinib has demonstrated significant antitumor activity in various cancer models. For instance, in a study using NCI-N87 human gastric cancer xenografts in mice, orally administered Epertinib showed a dose-dependent inhibition of tumor growth.

Conclusion

This compound is a promising tyrosine kinase inhibitor with potent activity against EGFR, HER2, and HER4. Its well-defined chemical structure and mechanism of action, coupled with its demonstrated preclinical efficacy, make it a valuable tool for cancer research and drug development. The experimental protocols provided in this guide offer a starting point for researchers to investigate its biological effects further.

References

Epertinib Hydrochloride: A Technical Guide to Solubility in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Epertinib (B607340) hydrochloride in Dimethyl Sulfoxide (DMSO) and water. The information is compiled for researchers, scientists, and professionals in drug development who are working with this potent, orally active, and reversible tyrosine kinase inhibitor. Epertinib hydrochloride selectively targets Epidermal Growth Factor Receptor (EGFR), HER2, and HER4.[1][2]

Core Solubility Data

The solubility of this compound is a critical parameter for in vitro and in vivo studies. The compound exhibits high solubility in DMSO and moderate, though assisted, solubility in water.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Conditions |

| DMSO | 125 | 209.56 | Ultrasonic assistance may be required. It is recommended to use newly opened, non-hygroscopic DMSO.[3] |

| Water | 33.33 | 55.88 | Ultrasonic assistance is required.[3] |

Molecular Weight of this compound: 596.48 g/mol [4]

Experimental Protocols for Solubility Determination

The following outlines a generalized kinetic solubility assay protocol, a common method used in drug discovery to determine the solubility of a compound in an aqueous buffer, often starting from a DMSO stock solution.

Kinetic Solubility Assay Protocol

This protocol is based on the principle of dissolving the test compound in DMSO, followed by dilution into an aqueous buffer. The resulting solution is then analyzed for the amount of dissolved compound after a set incubation period.

1. Materials and Equipment:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microtiter plates (96-well)

-

Automated liquid handler or multichannel pipettes

-

Plate shaker/incubator

-

Ultrasonic bath

-

Filtration device (e.g., MultiScreen® Solubility filter plates) or centrifugation capability

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

2. Procedure:

-

Preparation of Stock Solution: A high-concentration stock solution of this compound is prepared in 100% DMSO (e.g., 10-20 mM). The use of an ultrasonic bath can aid in dissolution.

-

Serial Dilutions: If necessary, serial dilutions of the stock solution are prepared in DMSO.

-

Addition to Aqueous Buffer: A small volume of the DMSO stock solution (or its dilutions) is added to a larger volume of PBS (pH 7.4) in the wells of a microtiter plate. The final concentration of DMSO is typically kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: The plate is sealed and incubated at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1.5-2 hours) with constant shaking.

-

Separation of Undissolved Compound: After incubation, any precipitated compound is separated from the solution. This can be achieved by:

-

Filtration: Using a filter plate to remove solid particles.

-

Centrifugation: Spinning the plate at high speed to pellet the precipitate, followed by careful collection of the supernatant.

-

-

Quantification: The concentration of the dissolved this compound in the filtrate or supernatant is determined using a suitable analytical method:

-

UV-Vis Spectroscopy: The absorbance of the solution is measured at the compound's maximum absorbance wavelength (λmax). A standard curve of known concentrations is used for quantification.

-

LC-MS: This method provides higher sensitivity and specificity and is particularly useful for compounds with no strong chromophore or for analyzing complex mixtures. A standard curve is also required.

-

3. Data Analysis: The solubility is reported as the highest concentration of the compound that remains in solution under the specified conditions.

Visualizing Experimental Workflow and Mechanism of Action

To better illustrate the processes involved, the following diagrams are provided in DOT language.

Caption: Experimental workflow for kinetic solubility determination.

Caption: Mechanism of action of this compound.

Signaling Pathway Inhibition by Epertinib

Epertinib functions as a tyrosine kinase inhibitor, targeting the intracellular kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). These receptors are key components of the ErbB signaling network, which plays a crucial role in regulating cell proliferation, survival, and migration.

Upon binding of their respective ligands (with HER2 being an exception as a co-receptor), these receptors form homodimers or heterodimers, leading to the autophosphorylation of tyrosine residues in their cytoplasmic domains. This phosphorylation event creates docking sites for various signaling proteins, thereby activating downstream pathways such as the PI3K/Akt and MAPK cascades.

Epertinib exerts its therapeutic effect by competing with ATP for the binding site on the tyrosine kinase domain of these receptors. This inhibition of ATP binding prevents autophosphorylation and the subsequent activation of downstream signaling, ultimately leading to a reduction in tumor cell proliferation and survival.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Distribution analysis of epertinib in brain metastasis of HER2-positive breast cancer by imaging mass spectrometry and prospect for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Epertinib Hydrochloride: An In-Depth Profile of In Vitro Inhibitory Activity

Introduction

Epertinib (B607340) hydrochloride (S-222611) is a potent, orally active, and reversible small-molecule tyrosine kinase inhibitor (TKI).[1][2] It selectively targets multiple members of the ErbB family of receptor tyrosine kinases, demonstrating significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR/HER1), HER2/ErbB2, and HER4/ErbB4.[1][3][4] This targeted mechanism of action positions Epertinib as a candidate for therapeutic intervention in cancers driven by the overexpression or mutation of these receptors, particularly HER2-positive breast cancer and other solid tumors.[3][5] This document provides a detailed overview of the in vitro half-maximal inhibitory concentration (IC50) values of Epertinib, the experimental protocols used for their determination, and the associated signaling pathways.

Data Presentation: In Vitro IC50 Values

The inhibitory potency of Epertinib has been quantified through various in vitro assays, including direct enzymatic inhibition and cell-based proliferation and phosphorylation assays. The results are summarized below.

| Target/Assay Type | Cell Line | IC50 Value (nM) | Reference |

| Biochemical Kinase Assay | - | ||

| EGFR (HER1) | N/A | 1.48 | [1][4] |

| HER2 (ErbB2) | N/A | 7.15 | [1][4] |

| HER4 (ErbB4) | N/A | 2.49 | [1][4] |

| Cell-Based Phosphorylation Assay | |||

| EGFR Phosphorylation | NCI-N87 | 4.5 | [1] |

| HER2 Phosphorylation | NCI-N87 | 1.6 | [1] |

| Cell-Based Proliferation/Viability Assay | |||

| Cell Proliferation | MDA-MB-361 | 26.5 | [1] |

Mechanism of Action and Signaling Pathway

Epertinib exerts its therapeutic effect by competitively binding to the ATP-binding site within the kinase domain of EGFR, HER2, and HER4.[6] This binding prevents the autophosphorylation of the receptors upon ligand binding and dimerization, thereby blocking the initiation of downstream signaling cascades crucial for cell proliferation, survival, and differentiation, such as the PI3K/Akt and MAPK/ERK pathways.[7]

Caption: Epertinib inhibits EGFR/HER2 autophosphorylation, blocking downstream signaling.

Experimental Protocols

The determination of IC50 values relies on standardized biochemical and cell-based assays. The following sections describe representative methodologies.

Biochemical Kinase Inhibition Assay (Enzymatic Assay)

This assay quantifies the direct inhibitory effect of Epertinib on the enzymatic activity of purified EGFR and HER2/4 kinase domains. Assays like Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based ADP-Glo™ are commonly used.[6][7]

Objective: To determine the concentration of Epertinib required to inhibit 50% of the kinase's enzymatic activity.

Materials:

-

Purified recombinant human EGFR, HER2, or HER4 kinase domain.

-

Kinase-specific peptide substrate (e.g., poly[Glu:Tyr]).[8]

-

Adenosine triphosphate (ATP).

-

Epertinib hydrochloride, serially diluted.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, BSA, DTT).[7]

-

Detection reagents (e.g., HTRF KinEASE kit, ADP-Glo™ kit).[6][7]

-

384-well microplates.

Procedure:

-

Compound Preparation: Prepare a serial dilution of Epertinib in DMSO and then dilute in the assay buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the kinase enzyme and the Epertinib dilutions. Allow for a pre-incubation period (e.g., 30 minutes at room temperature) to permit compound binding.[6]

-

Initiation: Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP. The ATP concentration is typically set near its Km value for the specific kinase to ensure competitive binding conditions.[9]

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at room temperature.[6][7]

-

Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., HTRF antibodies or ADP-Glo™ reagents).

-

Signal Measurement: Read the plate using a suitable microplate reader (e.g., TR-FRET for HTRF, luminometer for ADP-Glo).

-

Data Analysis: The raw data is converted to percent inhibition relative to control wells (containing DMSO vehicle). The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic curve using software like GraphPad Prism.[6]

Caption: Workflow for a typical biochemical kinase inhibition assay.

Cell-Based Viability / Proliferation Assay

This assay measures the effect of Epertinib on the metabolic activity and proliferation of cancer cell lines that express its targets, providing a measure of the compound's potency in a biological context.[1] Common methods include MTT and Resazurin (AlamarBlue) assays.[10][11]

Objective: To determine the concentration of Epertinib required to reduce the viability or proliferation of a cancer cell line by 50%.

Materials:

-

Cancer cell lines (e.g., NCI-N87, MDA-MB-361).

-

Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS).

-

This compound, serially diluted.

-

Phosphate-buffered saline (PBS).

-

Solubilization solution (for MTT assay).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[12]

-

Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of Epertinib (and a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for a specified duration, typically 72 hours, to allow the compound to exert its anti-proliferative effects.[1]

-

Reagent Addition: Add the cell viability reagent to each well (e.g., 10 µL of MTT solution or Resazurin). Incubate for an additional 1-4 hours.[10] During this time, metabolically active cells convert the reagent into a colored (formazan) or fluorescent (resorufin) product.[11]

-

Signal Measurement:

-

For MTT: Add a solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance at ~570 nm using a microplate reader.[10]

-

For Resazurin: Measure the fluorescence directly (e.g., 560 nm excitation / 590 nm emission).[11]

-

-

Data Analysis: The absorbance/fluorescence values are normalized to the vehicle control wells to calculate the percentage of cell viability. The IC50 value is determined by plotting cell viability against the logarithm of Epertinib concentration and fitting the data to a dose-response curve.[13]

Caption: Workflow for a typical cell-based viability assay.

Additional Pharmacological Activity

Recent studies have revealed an additional mechanism for Epertinib. At sub-toxic concentrations, it can counteract multidrug resistance in cancer cells.[5] It achieves this by inhibiting the drug efflux function of ATP-binding cassette (ABC) transporters ABCB1 and ABCG2, thereby restoring the sensitivity of resistant cells to other chemotherapeutic agents.[5] This suggests a dual role for Epertinib in both directly inhibiting tumor growth and potentially enhancing the efficacy of combination therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Distribution analysis of epertinib in brain metastasis of HER2-positive breast cancer by imaging mass spectrometry and prospect for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epertinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Epertinib | CymitQuimica [cymitquimica.com]

- 5. Epertinib counteracts multidrug resistance in cancer cells by antagonizing the drug efflux function of ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel HER2-Selective Kinase Inhibitor Is Effective in HER2 Mutant and Amplified Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. wjpls.org [wjpls.org]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical studies of Epertinib hydrochloride

An In-depth Technical Guide to the Preclinical Studies of Epertinib (B607340) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epertinib hydrochloride (formerly S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI) with high selectivity for the epidermal growth factor receptor (EGFR, ErbB1), human epidermal growth factor receptor 2 (HER2, ErbB2), and human epidermal growth factor receptor 4 (HER4, ErbB4).[1][2][3] Developed as a dual inhibitor of EGFR and HER2, which are validated molecular targets in oncology, Epertinib has demonstrated significant antitumor activity in a range of preclinical models.[4] Its ability to penetrate the central nervous system (CNS) and its favorable safety profile compared to irreversible inhibitors suggest its potential as a valuable therapeutic option, particularly for HER2-positive cancers and those with brain metastases.[5][6] This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action

Epertinib selectively targets the kinase domains of EGFR, HER2, and HER4, inhibiting their phosphorylation and subsequent downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.[6] Compared to the first-generation dual TKI, lapatinib (B449), Epertinib has shown more prolonged inhibition of EGFR and HER2 phosphorylation in vitro.[6][7][8] This sustained activity contributes to its superior antitumor potency observed in preclinical models.[7][8] Recent studies also indicate that Epertinib can counteract multidrug resistance by antagonizing the drug efflux function of ATP-binding cassette (ABC) transporters ABCB1 and ABCG2.[9]

Data Presentation

In Vitro Activity

Epertinib demonstrates potent inhibitory activity against its target kinases and the proliferation of cancer cell lines expressing EGFR and/or HER2. The half-maximal inhibitory concentrations (IC₅₀) from various in vitro assays are summarized below.

| Assay Type | Target / Cell Line | IC₅₀ (nM) | Reference |

| Kinase Inhibition | EGFR | 1.48 | [1][3] |

| HER2 | 7.15 | [1][3] | |

| HER4 | 2.49 | [1][3] | |

| Cellular Phosphorylation | EGFR (in NCI-N87 cells) | 4.5 | [1][3] |

| HER2 (in NCI-N87 cells) | 1.6 | [1][3] | |

| Cell Proliferation | MDA-MB-361 | 26.5 | [1][3] |

In Vivo Efficacy

The antitumor effects of Epertinib were evaluated in various mouse xenograft models. Epertinib showed significant, dose-dependent tumor growth inhibition and was notably more potent than lapatinib. The half-maximal effective doses (ED₅₀) and key outcomes are presented below.

| Animal Model | Cell Line | Metric | Epertinib | Lapatinib | Reference |

| Xenograft | Mixed | ED₅₀ (Tumor Growth Inhibition) | 10.2 mg/kg | 57.7 mg/kg | [5] |

| Mammary Fat Pad | MDA-MB-361 | ED₅₀ (Tumor Growth Inhibition) | 24.1 mg/kg | N/A | [3][10] |

| Mammary Fat Pad | BR2 (Metastatic Variant) | ED₅₀ (Tumor Growth Inhibition) | 26.5 mg/kg | N/A | [3][10] |

| Intrafemoral (Bone Met) | Luciferase-expressing breast cancer | Potency Comparison | ~4x more potent | - | [5] |

| Intracranial (Brain Met) | Breast Cancer | Efficacy Comparison | 25 mg/kg ~ 200 mg/kg | - | [5] |

| Intracranial (Brain Met) | Breast Cancer | Survival | Significantly prolonged (>40 mg/kg) | Not significant (at 200 mg/kg) | [5] |

Pharmacokinetic Profile

Pharmacokinetic studies in rodents demonstrate that orally administered Epertinib is absorbed and achieves significant concentrations in both plasma and brain tissue.

| Species | Dose | Matrix | Parameter | Value | Reference |

| Rat | 5 mg/kg (oral, ¹⁴C-labeled) | Plasma (Radioactivity) | Cₘₐₓ | 93.4 ± 16.0 ng eq./mL | [10] |

| Tₘₐₓ | 4.00 ± 1.63 h | [10] | |||

| AUC₀₋₄₈ ₕ | 1720 ± 290 ng eq.·h/mL | [10] | |||

| Mouse (Intracranial Model) | 20 mg/kg (oral) | Brain | Tₘₐₓ | ~4 h | [10] |

| Brain Concentration at 4h | ~2x that of Lapatinib | [10] |

Experimental Protocols

In Vivo Xenograft Tumor Growth Inhibition Study

The protocol for assessing the in vivo antitumor activity of Epertinib typically involves the following steps:

-

Cell Culture and Implantation: Human cancer cell lines (e.g., BT-474, MDA-MB-361) are cultured under standard conditions. A specified number of cells are then harvested and implanted subcutaneously or orthotopically (e.g., into the mammary fat pad) into immunocompromised mice (e.g., nude mice).[5]

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to control (vehicle) and treatment groups.

-

Drug Administration: this compound, suspended in a vehicle like 0.5% methylcellulose, is administered orally once daily at various doses (e.g., 10, 25, 50 mg/kg).[1][5] A comparator drug like lapatinib may be used in a separate group.

-

Monitoring and Measurement: Tumor volume is measured two to three times weekly using calipers. Animal body weight and general health are monitored throughout the study. No significant body weight loss or macroscopic toxicity was reported for Epertinib-treated mice.[5]

-

Endpoint and Analysis: The study concludes after a defined period (e.g., 28 days) or when tumors in the control group reach a predetermined size. The percentage of tumor growth inhibition is calculated, and the ED₅₀ is determined by comparing the dose-response of Epertinib and any comparators.[5] All animal studies were conducted under the approval of the Institutional Animal Care and Use Committees.[5]

Pharmacokinetic Study in Mice

-

Animal Model: Female nude mice are implanted intracranially with human cancer cells (e.g., MDA-MB-361) to create a relevant model for assessing brain penetration.[10]

-

Drug Administration: A single oral dose of this compound (e.g., 20 mg/kg) suspended in vehicle is administered to the mice.[10]

-

Sample Collection: At various time points post-administration (e.g., 0.5, 1, 2, 4, 6 hours), blood and brain tissue samples are collected from cohorts of euthanized mice.

-

Sample Processing and Analysis: Plasma is separated from the blood. Drug concentrations in plasma and brain homogenates are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

-

Data Analysis: Pharmacokinetic parameters including maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and area under the concentration-time curve (AUC) are calculated using appropriate software.

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective dual inhibitor of EGFR and HER2. It demonstrates superior in vitro and in vivo antitumor activity compared to lapatinib.[4][5] Critically, its ability to effectively penetrate the blood-brain barrier and inhibit intracranial tumor growth addresses a significant unmet need in the treatment of HER2-positive cancers, which have a high incidence of brain metastasis.[5][10] The favorable safety profile observed in preclinical models further enhances its therapeutic potential.[4] These comprehensive preclinical findings have provided a solid foundation for the clinical evaluation of Epertinib in patients with solid tumors, including those with advanced HER2-positive metastatic breast cancer.[6][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Epertinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase I/II study of epertinib plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Epertinib counteracts multidrug resistance in cancer cells by antagonizing the drug efflux function of ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distribution analysis of epertinib in brain metastasis of HER2-positive breast cancer by imaging mass spectrometry and prospect for antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An extended phase Ib study of epertinib, an orally active reversible dual EGFR/HER2 tyrosine kinase inhibitor, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

Epertinib Hydrochloride: A Technical Guide on its Role in HER2+ Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer, accounting for 15-20% of all breast cancers, is characterized by the amplification of the ERBB2 gene, leading to overexpression of the HER2 protein.[1] This subtype is historically associated with aggressive disease and poor prognosis. The advent of HER2-targeted therapies has significantly improved patient outcomes.[1] Epertinib (B607340) (S-222611) hydrochloride is an orally active, potent, and reversible dual tyrosine kinase inhibitor (TKI) that targets HER2 and the Epidermal Growth Factor Receptor (EGFR), as well as HER4.[1][2] This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and relevant experimental protocols related to the use of Epertinib hydrochloride in the treatment of HER2+ breast cancer.

Mechanism of Action

This compound competitively inhibits the ATP-binding site of the intracellular kinase domain of EGFR, HER2, and HER4.[3] In HER2-overexpressing cancer cells, HER2 receptors can form homodimers or heterodimers with other members of the ErbB family, such as EGFR and HER3.[4] This dimerization leads to the autophosphorylation of tyrosine residues in the intracellular domain, which in turn activates downstream signaling pathways crucial for cell proliferation, survival, and differentiation. The two major signaling cascades activated by HER2 are the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[5][6] By blocking the kinase activity of HER2 and EGFR, Epertinib effectively inhibits the phosphorylation of these receptors and prevents the activation of these downstream pathways, ultimately leading to reduced tumor cell proliferation and survival.[7]

Signaling Pathway

Caption: this compound inhibits HER2 and EGFR signaling pathways.

Preclinical Data

Epertinib has demonstrated potent antitumor activity in preclinical models of HER2-positive cancer.

In Vitro Activity

In cell-free kinase assays, this compound potently inhibits the enzymatic activity of EGFR, HER2, and HER4.[3] It also effectively inhibits the phosphorylation of EGFR and HER2 in cancer cell lines.[7] The inhibitory concentrations for key targets and cell lines are summarized in the table below.

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| EGFR | Cell-free kinase assay | 1.48 | [3][7] |

| HER2 | Cell-free kinase assay | 7.15 | [3][7] |

| HER4 | Cell-free kinase assay | 2.49 | [3][7] |

| NCI-N87 (p-EGFR) | Cellular phosphorylation assay | 4.5 | [7] |

| NCI-N87 (p-HER2) | Cellular phosphorylation assay | 1.6 | [7] |

| MDA-MB-361 | Cell proliferation assay | 26.5 | [7] |

In Vivo Activity

In mouse xenograft models using HER2-overexpressing breast cancer cell lines, orally administered Epertinib showed significant, dose-dependent tumor growth inhibition.[7] Notably, Epertinib demonstrated 4- to 6-fold greater antitumor potency compared to lapatinib (B449) in these models.[1] Furthermore, in a brain metastasis model of breast cancer, Epertinib treatment resulted in superior survival, indicating its ability to penetrate the central nervous system (CNS).[1]

Clinical Data

Clinical trials have evaluated the safety and efficacy of this compound as both a monotherapy and in combination with other agents in patients with HER2-positive metastatic breast cancer (MBC).

Phase Ib Monotherapy Study

An extended Phase Ib study established a recommended monotherapy dose of 800 mg once daily for Epertinib in patients with solid tumors.[8] In heavily pretreated patients with HER2-positive breast cancer, Epertinib monotherapy demonstrated promising antitumor activity.[8]

| Patient Population | N | Objective Response Rate (ORR) | Noteworthy Observations | Reference |

| Heavily pretreated HER2+ Breast Cancer | 21 | 19.0% | Partial response in brain metastases lasting 7.5 months in one patient. | [8][9] |

Phase I/II Combination Therapy Study

A Phase I/II trial (EudraCT Number: 2013-003894-87) investigated Epertinib in combination with trastuzumab (Arm A), trastuzumab plus vinorelbine (B1196246) (Arm B), or trastuzumab plus capecitabine (B1668275) (Arm C) in heavily pretreated HER2-positive MBC patients, including those with brain metastases.[1][2]

| Treatment Arm | Epertinib Recommended Dose | N (at recommended dose) | Objective Response Rate (ORR) | Noteworthy Observations | Reference |

| A: + Trastuzumab | 600 mg | 9 | 67% | 4 of 6 patients previously treated with T-DM1 responded. | [1][2][10] |

| B: + Trastuzumab + Vinorelbine | 200 mg | 5 | 0% | [1][2][10] | |

| C: + Trastuzumab + Capecitabine | 400 mg | 9 | 56% | 4 of 7 patients responded despite prior capecitabine exposure. | [1][2][10] |

Measurable regression of brain metastases was observed in patients treated in both Arm A and Arm C.[2][10] The most common Grade 3/4 adverse event across all arms was diarrhea, which was generally manageable.[1][2]

Experimental Protocols

The following sections outline the general methodologies for key experiments relevant to the evaluation of this compound.

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic or cytostatic effect of Epertinib on HER2+ breast cancer cell lines.

Methodology:

-

Cell Culture: HER2-overexpressing breast cancer cell lines (e.g., BT-474, SKBR-3, MDA-MB-361) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).[11]

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by direct cell counting using trypan blue exclusion.[11]

-

Data Analysis: The percentage of cell growth relative to a vehicle-treated control is calculated to determine the IC50 value.[11]

Western Blot for Protein Phosphorylation

Objective: To assess the inhibitory effect of Epertinib on HER2 and downstream signaling protein phosphorylation.

Methodology:

-

Cell Treatment: HER2+ breast cancer cells are treated with Epertinib for a short duration (e.g., 1-2 hours) before stimulation with a growth factor like EGF, if necessary.

-

Cell Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of target proteins (e.g., p-HER2, p-Akt, p-ERK) and total protein as a loading control.[12]

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, and the signal is detected via chemiluminescence.[12]

In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of Epertinib in a living organism.

Methodology:

-

Cell Implantation: HER2+ breast cancer cells (e.g., MDA-MB-361) are subcutaneously or orthotopically (mammary fat pad) injected into immunocompromised mice (e.g., nude or NSG mice).[7][13]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. Epertinib is administered orally at various doses, typically once daily.[7]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Clinical Trial Workflow

The Phase I/II study of Epertinib in combination with other therapies followed a structured protocol to ensure patient safety and to effectively evaluate the drug's efficacy.

Caption: Workflow of the Phase I/II Epertinib combination therapy trial.

Mechanisms of Resistance

While Epertinib shows promise, resistance to HER2-targeted therapies is a significant clinical challenge. Mechanisms of resistance can be intrinsic or acquired and may include:

-

Alterations in the HER2 Receptor: Mutations in the HER2 kinase domain can prevent drug binding. Additionally, the expression of truncated HER2 isoforms, such as p95HER2, which lack the extracellular domain targeted by antibodies like trastuzumab, can confer resistance.[9]

-

Activation of Bypass Pathways: Upregulation of alternative signaling pathways can compensate for HER2 inhibition. This includes activation of other receptor tyrosine kinases, such as IGF-1R, or constitutive activation of downstream signaling molecules like PI3K (due to PIK3CA mutations) or Akt.[14][15]

-

Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, can actively pump TKIs out of the cancer cell, reducing their intracellular concentration and efficacy.

Conclusion

This compound is a potent dual inhibitor of HER2 and EGFR that has demonstrated significant preclinical and clinical activity in heavily pretreated HER2-positive breast cancer, including cases with challenging brain metastases. Its oral administration and manageable safety profile make it a valuable agent in the therapeutic arsenal (B13267) against this aggressive breast cancer subtype. The encouraging response rates, particularly in combination with trastuzumab and capecitabine, warrant further investigation in larger clinical trials to fully define its role in the evolving landscape of HER2-targeted therapies. Understanding the molecular mechanisms of response and resistance will be crucial for optimizing its use and developing effective combination strategies to improve outcomes for patients with HER2-positive breast cancer.

References

- 1. A phase I/II study of epertinib plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase I/II study of epertinib plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. An extended phase Ib study of epertinib, an orally active reversible dual EGFR/HER2 tyrosine kinase inhibitor, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trastuzumab resistance in HER2-positive breast cancer: Mechanisms, emerging biomarkers and targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Differential Effects of Inhibitory and Stimulatory Anti-HER2 Monoclonal Antibodies on AKT/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanisms of resistance and sensitivity to anti-HER2 therapies in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies [frontiersin.org]

Epertinib Hydrochloride: A Technical Guide to its Inhibition of HER4 Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epertinib (B607340) hydrochloride (S-22611) is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI) that selectively targets the Human Epidermal Growth Factor Receptor (HER) family, with notable activity against EGFR (HER1), HER2, and HER4.[1][2] While much of the focus on HER family inhibitors has been on EGFR and HER2 due to their established roles in various cancers, the modulation of HER4 activity presents a nuanced therapeutic opportunity. HER4 signaling can have dual roles, either promoting or suppressing tumor growth depending on the cellular context.[3] This guide provides a comprehensive technical overview of epertinib hydrochloride's core function as a HER4 inhibitor, presenting key quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action: Inhibition of HER4 Kinase Activity

This compound exerts its therapeutic effect by competing with adenosine (B11128) triphosphate (ATP) for the binding site within the catalytic kinase domain of HER4. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.[4] The inhibition is reversible, indicating a non-covalent interaction with the receptor.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of epertinib.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC₅₀ (nM) | Reference(s) |

| HER4 | 2.49 | [1][2] |

| EGFR | 1.48 | [1][2] |

| HER2 | 7.15 | [1][2] |

Table 2: Inhibition of Cellular Phosphorylation

| Cell Line | Target | IC₅₀ (nM) | Reference(s) |

| NCI-N87 | EGFR | 4.5 | [1] |

| NCI-N87 | HER2 | 1.6 | [1] |

Table 3: In Vitro Cell Proliferation Inhibition

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |

| NCI-N87 | Stomach | 8.3 ± 2.6 | [1] |

| BT-474 | Breast | 9.9 ± 0.8 | [1] |

| SK-BR-3 | Breast | 14.0 ± 3.6 | [1] |

| MDA-MB-453 | Breast | 48.6 ± 3.1 | [1] |

| MDA-MB-175VII | Breast | 21.6 ± 4.3 | [1] |

| HT115 | Colon | 53.3 ± 8.6 | [1] |

| Calu-3 | Lung | 241.5 ± 29.2 | [1] |

| MDA-MB-361 | Breast | 26.5 | [1] |

Signaling Pathways

HER4 Signaling Pathway and Epertinib's Point of Inhibition

HER4 is activated by the binding of its ligands, primarily neuregulins (NRG1, NRG2, NRG3, and NRG4).[5] Ligand binding induces the formation of HER4 homodimers or heterodimers with other HER family members, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation.[6] These phosphotyrosine residues serve as docking sites for adaptor proteins, initiating downstream signaling cascades, most notably the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which regulate cell proliferation, survival, and differentiation.[7][8] this compound directly inhibits the kinase activity of HER4, thereby preventing these downstream signaling events.

Experimental Protocols

The following are detailed, representative protocols for key experiments to characterize the activity of this compound against HER4. These protocols are based on established methodologies and should be optimized for specific experimental conditions.

In Vitro HER4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ of this compound for HER4.

Materials:

-

Recombinant human HER4 kinase domain

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound serial dilutions in DMSO

-

384-well low-volume microplates

Procedure:

-

Reagent Preparation:

-

Prepare a 3X solution of HER4 kinase and Eu-anti-Tag antibody in Kinase Buffer A.

-

Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.

-

Prepare a 3X serial dilution of this compound in Kinase Buffer A with a constant final DMSO concentration.

-

-

Assay Assembly:

-

To each well of a 384-well plate, add 5 µL of the 3X this compound serial dilution (or DMSO for controls).

-

Add 5 µL of the 3X HER4 kinase/Eu-anti-Tag antibody mixture to all wells.

-

Add 5 µL of the 3X Kinase Tracer solution to all wells to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Cell-Based Proliferation Assay (MTT Assay)

This protocol outlines a colorimetric assay to measure the effect of this compound on the proliferation of HER4-expressing cancer cells.

Materials:

-

HER4-expressing cancer cell line (e.g., T-47D)

-

Complete cell culture medium

-

This compound serial dilutions in culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only (DMSO) controls.

-

Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Aspirate the medium and add 150 µL of solubilization solution to each well.

-

Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC₅₀ value.

-

Western Blot Analysis of HER4 Downstream Signaling

This protocol describes the use of western blotting to assess the effect of this compound on the phosphorylation of HER4 and its downstream effectors, AKT and ERK.

Materials:

-

HER4-expressing cancer cell line

-

Serum-free medium

-

Neuregulin-1 (NRG1)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-HER4, anti-total-HER4, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.

-

Stimulate the cells with NRG1 (e.g., 50 ng/mL) for 15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

This compound is a potent inhibitor of HER4, in addition to its activity against EGFR and HER2. The data and protocols presented in this guide provide a framework for the continued investigation of epertinib's therapeutic potential in cancers where HER4 signaling plays a significant role. Further research into the nuanced effects of HER4 inhibition in different tumor contexts will be crucial for the strategic development of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. A Review of HER4 (ErbB4) Kinase, Its Impact on Cancer, and Its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ERBB4 / HER4 - Biaffin GmbH & Co KG [biaffin.com]

- 5. Frontiers | Neuregulin 4 Boosts the Efficacy of Anti-ERBB2 Neutralizing Antibodies [frontiersin.org]

- 6. reactionbiology.com [reactionbiology.com]

- 7. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 8. HER4 Promotes Osteosarcoma Progression and Predicts Poor Prognosis through the PTEN-PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Epertinib Hydrochloride: A Technical Guide to its Discovery, Mechanism, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epertinib hydrochloride, also known as S-222611, is a potent, orally active, and reversible small-molecule tyrosine kinase inhibitor (TKI). Developed by Shionogi & Co., Ltd., it selectively targets the human epidermal growth factor receptors EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1] Preclinical and clinical studies have demonstrated its significant antitumor activity, particularly in HER2-positive cancers, including challenging cases involving brain metastases.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and a plausible synthetic route for this compound, supplemented with detailed experimental protocols and quantitative data.

Discovery and Development

Epertinib was identified through targeted drug discovery programs focused on developing potent and selective inhibitors of the ErbB family of receptor tyrosine kinases. The primary goal was to create a molecule with significant efficacy against tumors driven by EGFR and/or HER2 signaling, a common oncogenic driver in various cancers, including breast, gastric, and non-small cell lung cancer. Early studies established Epertinib as a potent inhibitor of EGFR, HER2, and HER4.[3] Phase I and II clinical trials have since evaluated its safety, tolerability, pharmacokinetics, and antitumor activity, showing promising results in heavily pretreated patients with HER2-positive metastatic breast cancer and other solid tumors.[2][4] A key finding has been its ability to penetrate the blood-brain barrier and induce responses in brain metastases, a significant unmet need in oncology.[1]

Mechanism of Action

Epertinib exerts its anticancer effects by competitively binding to the ATP-binding pocket within the kinase domain of EGFR, HER2, and HER4. This reversible inhibition prevents the autophosphorylation and activation of these receptors, thereby blocking the initiation of downstream signaling cascades. The primary pathways affected are the RAS/MAPK and PI3K/Akt pathways, which are crucial for regulating cell proliferation, survival, growth, and migration. By inhibiting these pathways, Epertinib effectively induces cell cycle arrest and apoptosis in cancer cells that are dependent on ErbB signaling.

Quantitative Biological Data

Epertinib has demonstrated potent inhibitory activity in both enzymatic and cell-based assays. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Enzymatic Inhibition

| Target Kinase | IC₅₀ (nM) | Reference(s) |

|---|---|---|

| EGFR | 1.48 | [3] |

| HER2 | 7.15 | [3] |

| HER4 | 2.49 |[3] |

Table 2: In Vitro Cellular Activity (Phosphorylation & Proliferation)

| Cell Line | Assay Type | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|

| NCI-N87 | EGFR Phosphorylation | 4.5 | [3] |

| NCI-N87 | HER2 Phosphorylation | 1.6 | [3] |

| MDA-MB-361 | Cell Proliferation | 26.5 | [3] |

| NCI-N87 | Cell Proliferation | 8.3 | |

| BT-474 | Cell Proliferation | 9.9 |

| SK-BR-3 | Cell Proliferation | 14.0 | |

Table 3: In Vivo Antitumor Efficacy

| Xenograft Model | Dosing | Endpoint | Result | Reference(s) |

|---|---|---|---|---|

| MDA-MB-361 | 0-50 mg/kg, p.o., daily | Tumor Growth | Significant, dose-dependent inhibition | [3] |

| MDA-MB-361 | Daily, p.o. | ED₅₀ | 24.1 mg/kg | [3] |

| MDA-MB-361-luc-BR2 | Daily, p.o. | ED₅₀ | 26.5 mg/kg | [3] |

| Brain Metastasis Model | 50 mg/kg, p.o., daily | Tumor Volume | Significant reduction |[3] |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol from the originator is not publicly available, a plausible synthetic route can be constructed based on established methods for preparing quinazoline-based kinase inhibitors. The core structure is typically assembled through a multi-step process involving the formation of the quinazoline (B50416) ring, followed by the introduction of the aniline (B41778) side chain and subsequent elaboration at the C6 position.

A likely synthetic strategy involves the reaction of a 4-chloro-6-iodoquinazoline (B131391) intermediate with 3-chloro-4-((3-fluorophenyl)methoxy)aniline. The resulting intermediate then undergoes a Sonogashira coupling with an appropriately protected butyne derivative, followed by deprotection and reaction to form the final oxime ether side chain. The synthesis is completed by salt formation with hydrochloric acid.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize Epertinib's activity.

HER2 Kinase Inhibition Assay (Biochemical)

This protocol determines the 50% inhibitory concentration (IC₅₀) of Epertinib against purified HER2 enzyme.

Materials:

-

Recombinant human HER2 kinase

-

Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

-

ATP solution

-

Biotinylated peptide substrate (e.g., Biotin-FLT3 (Tyr589) peptide)

-

This compound, serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well assay plates

Procedure:

-

Reagent Preparation: Prepare solutions of HER2 enzyme, substrate, and ATP in kinase buffer at 2x the final desired concentration.

-

Compound Plating: Add 1 µL of serially diluted Epertinib or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Add 2 µL of the 2x HER2 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

-

Reaction Initiation: Start the kinase reaction by adding 2 µL of the 2x substrate/ATP mix.

-

Incubation: Cover the plate and incubate at room temperature for 60 minutes.

-

Reaction Termination & Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and Kinase Detection Reagent as per the manufacturer's protocol. This involves a 40-minute incubation with the ADP-Glo™ Reagent, followed by a 30-minute incubation with the Kinase Detection Reagent.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition versus the logarithm of Epertinib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation Assay (MTT or SRB Assay)

This protocol measures the effect of Epertinib on the proliferation of HER2-positive cancer cell lines like MDA-MB-361.

Materials:

-

MDA-MB-361 breast cancer cell line

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or Sulforhodamine B (SRB) dye

-

Solubilization buffer (for MTT) or 10 mM Tris base (for SRB)

Procedure:

-

Cell Seeding: Seed MDA-MB-361 cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (typically from 0.1 nM to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Assessment (SRB method): a. Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 60 minutes at 4°C. b. Wash the plates five times with water and allow to air dry. c. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes. d. Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. e. Solubilize the bound dye with 10 mM Tris base solution.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration.